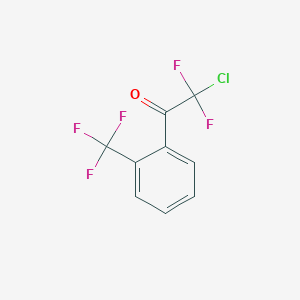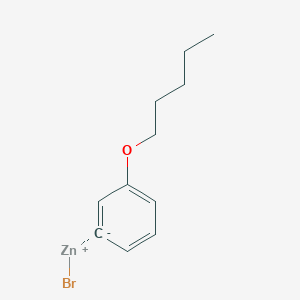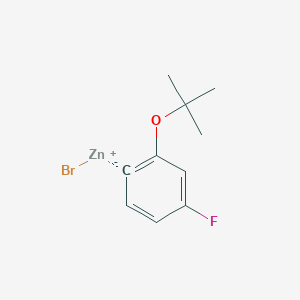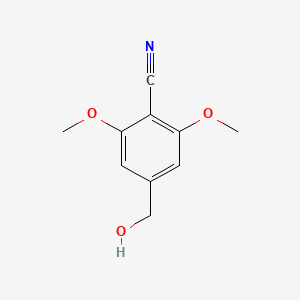![molecular formula C6H7N3 B14895353 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compoundThe structure of this compound consists of a fused pyrrole and pyridazine ring, making it an interesting scaffold for drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling, pyrazole formation with hydrazine monohydrate, and subsequent cyclization steps . Another method involves the use of Ugi-Zhu three-component reaction coupled with aza-Diels-Alder cycloaddition, N-acylation, and dehydration processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of microwave-dielectric heating and Lewis acid catalysts like ytterbium(III) triflate can enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for pyrazole formation, gold catalysts for cyclization, and sodium hydride for final cyclization steps . Conditions such as high temperatures and the use of specific solvents like toluene are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
作用機序
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases, topoisomerase II, and other enzymes involved in cell cycle regulation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring and exhibits similar biological activities.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological properties.
Pyrimidine: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine is unique due to its specific ring structure and the ability to undergo various chemical reactions, leading to a wide range of derivatives with potential therapeutic applications .
特性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C6H7N3/c1-5-3-8-9-4-6(5)2-7-1/h3-4,7H,1-2H2 |
InChIキー |
GJTCIGKHBDTTKU-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=NC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)




![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)

![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)



